molecular formula C10H20Cl2N2O B13601949 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride

1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride

Cat. No.: B13601949
M. Wt: 255.18 g/mol
InChI Key: IPADXDJMGCLKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 is significant as it plays a crucial role in the necroptosis pathway, a form of programmed cell death associated with various inflammatory diseases .

Preparation Methods

The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves the inhibition of RIPK1 kinase activity. By binding to the kinase domain of RIPK1, the compound blocks the activation of the necroptosis pathway. This inhibition prevents the downstream signaling events that lead to programmed cell death, thereby offering therapeutic potential in diseases characterized by excessive inflammation and cell death .

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H

InChI Key

IPADXDJMGCLKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC12CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.